8-Benzyloxy-7-fluoro-1h-quinolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-2-ones, including 8-Benzyloxy-7-fluoro-1h-quinolin-2-one, can be achieved through various methods. One notable method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, making it suitable for both scientific research and industrial applications.
Industrial Production Methods
Industrial production of quinolin-2-ones often involves scalable and efficient synthetic routes. For example, the visible light-mediated synthesis from quinoline N-oxides is a greener alternative that provides high yields with low catalyst loading and no undesirable by-products .
Chemical Reactions Analysis
Types of Reactions
8-Benzyloxy-7-fluoro-1h-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2,3-diones, while reduction may produce quinolin-2-ols .
Scientific Research Applications
8-Benzyloxy-7-fluoro-1h-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and is used in the study of bacterial resistance.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-7-fluoro-1h-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Benzyloxy-7-fluoro-1h-quinolin-2-one include other quinoline derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of a benzyloxy group and a fluorine atom, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C16H12FNO2 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
7-fluoro-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12FNO2/c17-13-8-6-12-7-9-14(19)18-15(12)16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
OENKOKWUEAKSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2NC(=O)C=C3)F |
Origin of Product |
United States |
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